1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde
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Overview
Description
1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde is a heterocyclic compound that contains nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of the oxadiazole ring imparts unique electronic and structural characteristics, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with carboxylic acids or their derivatives can lead to the formation of the oxadiazole ring . Subsequent functionalization can introduce the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde involves its interaction with molecular targets within biological systems. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Similar in structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and applications.
Uniqueness
1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde is unique due to its specific ring structure and functional groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
1,3-dihydro-2,1,3-benzoxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4,8-9H |
InChI Key |
UIXQUOFWBIWYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NON2 |
Origin of Product |
United States |
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